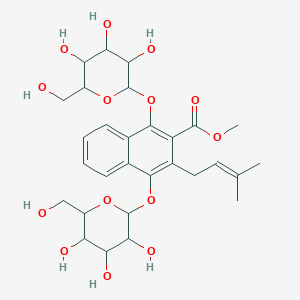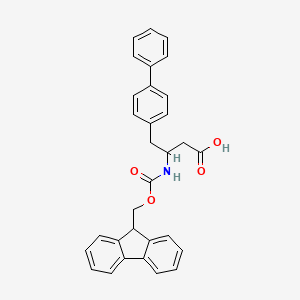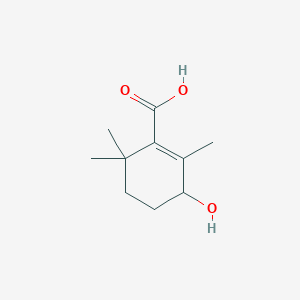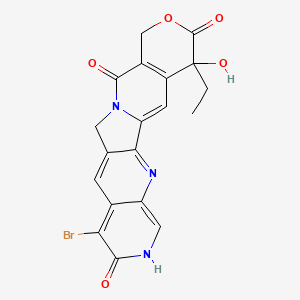![molecular formula C14H20N4O4 B12311329 Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルは、ピラゾール類に属する複雑な有機化合物です。ピラゾールは、隣接した位置に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、エチルエステル、アリルオキシカルボニル基、およびジヒドロピロロ[3,4-c]ピラゾールコアを含む独自の構造によって特徴付けられます。
準備方法
合成ルートと反応条件
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルの合成は、さまざまな合成ルートを通じて達成できます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです。 たとえば、アセト酢酸エチルとヒドラジン水和物の反応によりピラゾリン中間体が生成され、これはピラゾールを形成するために酸化することができます 。反応条件は、一般的に穏やかな温度とジメチルスルホキシド(DMSO)またはN,N-ジメチルアセトアミド(DMA)などの溶媒の使用を伴います。
工業生産方法
この化合物の工業生産には、中間体の調製とその後の環化を含む多段階合成プロセスが関与する可能性があります。 パラジウムまたは銅などの触媒の使用は、反応の効率を高めることができます 。 さらに、無溶媒反応や環境に優しい試薬の使用など、グリーンケミストリーの原則は、環境への影響を最小限に抑えるために頻繁に採用されています .
化学反応の分析
反応の種類
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルは、次のようなさまざまな化学反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための臭素、還元のためのヒドラジン、置換反応のためのさまざまな求核試薬および求電子試薬が含まれます 。反応は通常、穏やかな条件下で行われ、温度は室温から中程度の加熱までです。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ピラゾロン誘導体、ピラゾリン誘導体、および置換ピラゾールが含まれます .
科学研究アプリケーション
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルは、次のような科学研究にいくつかの用途があります。
科学的研究の応用
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate has several scientific research applications, including:
作用機序
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルの作用機序は、特定の分子標的および経路との相互作用に関与しています。 この化合物は、構造と官能基に応じて、さまざまな酵素や受容体の阻害剤または活性化剤として作用することができます 。関与する正確な分子標的および経路は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物との比較
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルは、次のような他の類似の化合物と比較できます。
ピラゾール誘導体: これらの化合物は、ピラゾールコア構造を共有し、同様の化学的特性と反応性を示します.
ピラゾリン誘導体: これらの化合物は、ピラゾールの還元形であり、化学的および生物学的特性が異なります.
インダゾール誘導体: これらの化合物は、同様の窒素含有複素環構造を持っていますが、窒素原子の配置が異なります.
3-((アリルオキシ)カルボニル)アミノ)-6,6-ジメチル-5,6-ジヒドロピロロ[3,4-c]ピラゾール-1(4H)-カルボン酸エチルのユニークさは、特定の官能基とそれに起因する化学的および生物学的特性にあります。
類似化合物との比較
Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties and reactivity.
Pyrazoline derivatives: These compounds are reduced forms of pyrazoles and have different chemical and biological properties.
Indazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their arrangement of nitrogen atoms.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
ethyl 6,6-dimethyl-3-(prop-2-enoxycarbonylamino)-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-5-7-22-12(19)16-11-9-8-15-14(3,4)10(9)18(17-11)13(20)21-6-2/h5,15H,1,6-8H2,2-4H3,(H,16,17,19) |
InChIキー |
MRSLLYMBPYEZSK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)NC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)


![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)



